2-(Azetidin-3-yloxy)-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(azetidin-3-yloxy)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-2-10-6(8-1)9-5-3-7-4-5/h1-2,5,7H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOXSECGDVLEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Heterocyclic Scaffolds in Drug Discovery: the 1,3 Thiazole and Azetidine Moieties
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental building blocks in drug discovery. encyclopedia.pub Approximately 75% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature one or more nitrogen-containing heterocycles. encyclopedia.pub The 1,3-thiazole and azetidine (B1206935) rings, in particular, are privileged structures that confer advantageous properties to bioactive molecules.
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. encyclopedia.pubnih.gov This scaffold is present in a wide array of pharmacologically active substances and naturally occurring compounds, including vitamin B1. nih.govresearchgate.net Its versatility as a building block allows for the straightforward synthesis of diverse derivatives, facilitating lead optimization in drug discovery programs. nih.gov Thiazole (B1198619) derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. nih.govbenthamscience.commdpi.com The presence of the thiazole ring can enhance the pharmacological profile of a molecule and has been a key component in several clinically approved drugs. encyclopedia.pubresearchgate.net
Azetidine , a four-membered nitrogen-containing saturated heterocycle, has gained significant traction in medicinal chemistry. enamine.netlifechemicals.com Its small, polar nature and conformational rigidity make it an attractive design element for impacting the physicochemical properties of drug molecules. enamine.netacs.org The incorporation of an azetidine ring can improve metabolic stability, aqueous solubility, and membrane permeability, while also providing a defined three-dimensional vector for substituent placement. enamine.net This can lead to enhanced binding affinity and selectivity for biological targets. enamine.net While historically less common than five- and six-membered rings, azetidines are increasingly prominent in approved drugs and clinical candidates. acs.org
The strategic combination of the 1,3-thiazole and azetidine moieties in 2-(Azetidin-3-yloxy)-1,3-thiazole creates a novel scaffold that leverages the beneficial attributes of both heterocycles. This synergy offers medicinal chemists a unique platform to explore new chemical space and develop next-generation therapeutics.
The Rationale for Investigating 2 Azetidin 3 Yloxy 1,3 Thiazole As a Research Compound
The investigation of 2-(Azetidin-3-yloxy)-1,3-thiazole and its derivatives is driven by the promising biological activities associated with its constituent parts. The 1,3-thiazole ring is a well-established pharmacophore, and its linkage to the azetidine (B1206935) moiety via an ether bond introduces novel structural and conformational features. This unique arrangement allows for the exploration of structure-activity relationships (SAR) that would not be possible with either heterocycle alone.
The synthesis of derivatives based on this core structure is a key area of research. For instance, studies have reported the synthesis of various substituted 2-oxo-azetidine derivatives of 2-aminothiazole (B372263). scispace.com These efforts aim to modulate the biological activity of the parent compound by introducing different functional groups at various positions on both the thiazole (B1198619) and azetidine rings. The ether linkage itself provides a point of flexibility and potential interaction with biological targets.
The table below outlines some of the key properties of the parent compound, this compound, which is often supplied as a dihydrochloride (B599025) salt for research purposes. americanelements.com
| Property | Value |
| Chemical Formula | C6H8N2OS |
| Molecular Weight | 156.21 g/mol |
| IUPAC Name | This compound |
Note: Data for the free base form.
An Overview of Current Research Trajectories and Potential Applications of 2 Azetidin 3 Yloxy 1,3 Thiazole Derivatives
Strategies for the Synthesis of the 1,3-Thiazole Ring System
The construction of the 1,3-thiazole ring is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. organic-chemistry.orgresearchgate.netnih.gov Several classical and modern methods have been established for the synthesis of this important heterocycle.
The Hantzsch thiazole synthesis is a widely recognized and versatile method for forming the thiazole ring. jneonatalsurg.combepls.com This reaction typically involves the condensation of an α-haloketone with a thioamide or a related sulfur-containing nucleophile like thiourea (B124793). jneonatalsurg.combepls.comrsc.org The simplicity and the ability to introduce various functional groups make the Hantzsch synthesis a popular choice. bepls.com For instance, the reaction of 2-bromoacetophenones with thiourea provides a straightforward route to 2-amino-4-aryl-1,3-thiazoles. rsc.org
Another classical approach is the Gabriel synthesis , which utilizes the reaction of an acylamino-ketone with a phosphorus pentasulfide (P₂S₅) to yield 2,5-disubstituted thiazoles. jneonatalsurg.com The Cook-Heilbron synthesis also provides a pathway to thiazole derivatives. jneonatalsurg.com
Modern advancements have introduced greener and more efficient methods for thiazole synthesis. bepls.com Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of 2-alkoxy-substituted 1,3-thiazoles through a Lawesson's reagent-mediated cyclization. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org This solvent-free approach offers advantages in terms of reduced pollution and lower costs. organic-chemistry.org Furthermore, multicomponent reactions and the use of recyclable green catalysts, such as silica-supported tungstosilisic acid, under ultrasonic irradiation represent environmentally benign strategies for constructing the thiazole core. bepls.com
| Method | Reactants | Reagents/Conditions | Product Type | Reference |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., triethylamine) | Substituted 1,3-thiazoles | jneonatalsurg.com |
| Gabriel Synthesis | Acylamino-ketone | Phosphorus pentasulfide (P₂S₅) | 2,5-Disubstituted 1,3-thiazoles | jneonatalsurg.com |
| Lawesson's Reagent-Mediated Cyclization | 1,4-Dicarbonyl compounds | Lawesson's reagent, Microwave irradiation | 2-Alkoxy-substituted 1,3-thiazoles | organic-chemistry.orgacs.orgnih.gov |
| Multicomponent Reaction | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, Ultrasonic irradiation | Hantzsch thiazole derivatives | bepls.com |
Methodologies for the Preparation of the Azetidine Core Structure
The synthesis of the azetidine ring, a strained four-membered heterocycle, has seen remarkable advances, driven by its increasing importance in medicinal chemistry. rsc.orgrsc.org The inherent ring strain of azetidines makes them both synthetically challenging to access and uniquely reactive. rsc.orgrsc.org
A common and historical method for forming the azetidine ring is through the intramolecular cyclization of γ-haloamines or activated γ-aminoalcohols . clockss.org This involves the displacement of a leaving group by a nitrogen atom. clockss.org Variations of this method include the use of different leaving groups like chlorides, bromides, tosylates, and mesylates. clockss.org Microwave assistance has been shown to improve the efficiency of these displacement reactions, which can sometimes be hampered by polymerization or elimination side reactions. clockss.org
More contemporary methods focus on leveraging the reactivity of strained precursors or employing catalytic systems. For example, the strain-release homologation of azabicyclo[1.1.0]butanes offers a modular approach to substituted azetidines. nih.govchemrxiv.org Palladium-catalyzed intramolecular C(sp³)–H amination has also emerged as a powerful tool for constructing functionalized azetidines. rsc.org Other innovative strategies include the aza-Paterno-Büchi reaction, which involves the [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, and Ti(IV)-mediated Kulinkovich-type couplings. rsc.org
The synthesis of 3-hydroxyazetidine , a key precursor for this compound, often starts from epichlorohydrin (B41342) and an amine, such as benzylamine (B48309) or benzhydrylamine. google.comgoogle.com The reaction proceeds through the formation of an amino alcohol intermediate, followed by cyclization to build the azetidine skeleton. Subsequent deprotection, typically through hydrogenolysis, yields 3-hydroxyazetidine hydrochloride. google.comgoogle.comchemicalbook.com
| Method | Starting Material | Key Transformation | Product | Reference |
| Intramolecular Cyclization | γ-Haloamine or activated γ-aminoalcohol | Nucleophilic displacement of leaving group by nitrogen | Azetidine ring | clockss.org |
| Strain-Release Homologation | Azabicyclo[1.1.0]butane | Reaction with organometallic reagents | Functionalized azetidines | chemrxiv.org |
| Pd-Catalyzed C-H Amination | Amine with a γ-C(sp³)–H bond | Intramolecular amination | Functionalized azetidines | rsc.org |
| Epichlorohydrin Route | Epichlorohydrin and an amine (e.g., benzylamine) | Ring-opening, cyclization, and deprotection | 3-Hydroxyazetidine | google.comgoogle.com |
Approaches to the Formation of the Ether Linkage in this compound
The formation of the ether linkage between the azetidine and thiazole moieties is a critical step in the synthesis of the target compound. This transformation typically involves the reaction of a hydroxyl group on one fragment with a suitable leaving group on the other, often under basic conditions.
A common strategy for forming aryl ethers is the Williamson ether synthesis , which involves the reaction of an alkoxide with an aryl halide. In the context of this compound, this would entail the reaction of 3-hydroxyazetidine with a 2-halo-1,3-thiazole derivative. The reaction is typically carried out in the presence of a base, such as potassium tert-butoxide, in an anhydrous solvent like THF. scintica.com
Alternatively, copper-catalyzed coupling reactions can be employed to form the C-O bond. For instance, the coupling of N-Boc protected 3-hydroxyazetidine with aryl compounds can be achieved using a copper catalyst. nih.gov This method has been successfully applied to form ethers with various cyclic alcohols, demonstrating its potential utility in this synthesis. nih.gov
Another approach involves the use of electrophilic azetidinylation reagents, such as azetidinyl trichloroacetimidates, which can react with a wide range of nucleophiles, including phenols, to form the corresponding ether linkage. rsc.org This modular strategy allows for the "any-stage" installation of the azetidine ring. rsc.org
| Method | Azetidine Reactant | Thiazole Reactant | Reagents/Conditions | Reference |
| Williamson Ether Synthesis | tert-butyl 3-hydroxyazetidine-1-carboxylate | 2-Halo-1,3-thiazole | Potassium tert-butoxide, THF | scintica.com |
| Copper-Catalyzed Coupling | N-Boc-3-hydroxyazetidine | Aryl compound | CuTC, Na₂CO₃, MeCN | nih.gov |
| Electrophilic Azetidinylation | Azetidinyl trichloroacetimidate | 2-Hydroxy-1,3-thiazole | - | rsc.org |
Advanced Chemical Derivatization and Functionalization Techniques
Once the core this compound scaffold is assembled, further derivatization can be carried out to explore the structure-activity relationship and optimize its properties. These modifications can be targeted at the thiazole nucleus, the azetidine ring, or the ether linker.
Substituent Introduction on the Thiazole Nucleus
The 1,3-thiazole ring offers multiple positions (C2, C4, and C5) for the introduction of various substituents. rsc.orgresearchgate.net The reactivity of the thiazole ring is influenced by the electronic nature of the existing substituents. kuey.net
Halogenation, particularly bromination, at the C5 position of the 2-aminothiazole (B372263) moiety provides a versatile handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govacs.org This allows for the introduction of a wide range of aryl and heteroaryl groups. Biocatalytic methods using brominases have been developed for the regioselective bromination of 2-aminothiazoles under mild, aqueous conditions. nih.govacs.org
The amino group at the C2 position can also be modified. For example, it can be acylated to form amides or subjected to other N-functionalization reactions. nih.govrsc.org
Structural Modifications of the Azetidine Ring
The azetidine ring can also be functionalized to introduce diversity. The nitrogen atom of the azetidine ring is a common site for modification. nih.gov It can be alkylated, acylated, or used in other coupling reactions. For instance, late-stage functionalization of macrocyclic peptides containing a 3-aminoazetidine unit has been achieved through chemoselective deprotection and substitution at the azetidine nitrogen. nih.gov
The carbon backbone of the azetidine ring can also be modified. For example, the directing ability of the azetidine ring can be harnessed for the regioselective ortho-C-H functionalization of aryl azetidines. nih.gov Furthermore, ring-expansion reactions of azetidine carbamates can lead to the formation of 1,3-oxazinan-2-ones, providing access to different heterocyclic scaffolds. acs.org
Chemical Modulations of the Ether Linker
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to examine the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. shd-pub.org.rsniscair.res.in It is widely employed to predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's most stable conformation. niscair.res.indergipark.org.tr For thiazole derivatives, DFT methods like B3LYP with a 6-31G(d,p) or 6-311++G(d,p) basis set have been shown to provide reliable results that align well with experimental data, such as those from X-ray crystallography. niscair.res.indergipark.org.trnih.gov
These calculations are foundational for understanding the molecule's stability and reactivity. The azetidine ring introduces strain, while the thiazole ring provides a planar, aromatic system. DFT can precisely model how these two fragments influence each other's geometry. Electronic properties such as dipole moment and the distribution of atomic charges are also calculated, revealing the molecule's polarity and how electrons are shared among its atoms. shd-pub.org.rsniscair.res.in This information is vital for predicting intermolecular interactions.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| Thiazole C=N Bond Length | ~1.30 - 1.38 Å | Indicates double bond character, crucial for ring aromaticity. |
| Thiazole C-S Bond Length | ~1.70 - 1.77 Å | Reflects the covalent bond between carbon and sulfur atoms. |
| Azetidine C-N-C Angle | ~88° - 92° | Shows the significant ring strain in the four-membered ring. |
| Dipole Moment | ~2.0 - 7.0 Debye | Quantifies the overall polarity of the molecule, influencing solubility and binding. shd-pub.org.rsdergipark.org.tr |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). princeton.edu The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. shd-pub.org.rsresearchgate.net
A large energy gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. shd-pub.org.rs Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov For thiazole derivatives, DFT calculations are used to determine the energies of these orbitals. The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net In a hybrid molecule like this compound, the HOMO is often localized on the electron-rich thiazole ring, while the LUMO may be distributed across the entire structure.
| Orbital/Parameter | Typical Energy Range (eV) | Implication for Reactivity |
|---|---|---|
| EHOMO | -6.0 to -6.5 eV | Higher energy indicates stronger electron-donating ability. dergipark.org.tr |
| ELUMO | -1.4 to -2.0 eV | Lower energy indicates stronger electron-accepting ability. dergipark.org.tr |
| Energy Gap (ΔE) | ~4.0 to 5.0 eV | A smaller gap suggests higher chemical reactivity and polarizability. dergipark.org.trnih.gov |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying reactive sites for both electrophilic and nucleophilic attacks and for understanding intermolecular interactions, particularly hydrogen bonding. dergipark.org.trresearchgate.net
The MEP map uses a color scale to denote different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are often associated with lone pairs of heteroatoms like nitrogen and oxygen. researchgate.net Blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack, such as hydrogen atoms attached to electronegative atoms. researchgate.net For this compound, MEP analysis would likely highlight the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the yloxy bridge as negative potential sites, making them key points for interactions with biological targets.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
While quantum chemical calculations reveal intrinsic properties, molecular modeling and docking simulations predict how a molecule behaves in a biological environment. wjarr.comdergipark.org.tr These techniques are central to computer-aided drug design. mdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein or enzyme) to form a stable complex. dergipark.org.trmdpi.com The primary goals are to identify the most likely binding pose and to estimate the binding affinity, which is often expressed as a scoring function or a calculated binding energy (e.g., in kcal/mol). wjarr.commdpi.com
For thiazole-containing compounds, docking studies have been performed against a wide array of biological targets, including enzymes like cyclooxygenase (COX), kinases, and various microbial enzymes. bohrium.comsciepub.com These simulations can reveal crucial intermolecular interactions such as:
Hydrogen Bonds: Formed between the ligand and amino acid residues of the protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
Pi-Pi Stacking: An interaction between aromatic rings, such as the thiazole ring and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine). bohrium.com
The azetidine moiety can also participate in hydrogen bonding and provides a specific three-dimensional vector that can orient the thiazole core within a binding pocket. nih.gov
| Biological Target | Typical Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interactions |
|---|---|---|---|
| EGFR Tyrosine Kinase | -8.0 to -10.5 | Met793, Leu718, Gly796 | Hydrogen bonds, Hydrophobic interactions. nih.gov |
| Lanosterol (B1674476) 14α-demethylase (CYP51) | -7.5 to -9.0 | Tyr132, His377, Ser378 | Hydrogen bonds, π-π stacking. nih.govmdpi.com |
| Papain-Like Protease (PLpro) | -6.0 to -8.0 | Glu167, Asp164 | Electrostatic interactions, Hydrogen bonds. acs.org |
| Cyclooxygenase (COX) | -9.0 to -10.5 | Tyr373, Gly536, Gln536 | Hydrogen bonds, Hydrophobic interactions. sciepub.com |
A major challenge in drug development is designing compounds that bind strongly to their intended target while avoiding off-target interactions, which can cause adverse effects. Receptor selectivity is the ability of a ligand to bind to a specific receptor subtype over others. mdpi.com
Computational methods are instrumental in assessing and predicting selectivity. researchgate.net By performing docking simulations of a ligand against multiple related receptors (e.g., different kinase isozymes or various G-protein coupled receptors), researchers can compare the predicted binding affinities and binding modes. mdpi.comnih.gov For example, a thiazole derivative might be docked into the active sites of both SIRT1 and SIRT2 enzymes to determine if it has a preferential binding energy for one over the other. mdpi.com Differences in the amino acid composition of the binding pockets can lead to subtle changes in interactions, which these simulations can capture, thereby guiding the chemical modifications needed to enhance selectivity. researchgate.net The choice of the thiazole core itself has been reported to help maintain selectivity against certain enzymes. mdpi.com
In Silico Approaches for Rational Drug Design and Optimization
Despite the therapeutic potential of this compound and its analogs, detailed computational and theoretical studies focusing specifically on this scaffold are not extensively available in publicly accessible scientific literature. However, the principles of in silico drug design are widely applied to thiazole-containing compounds and serve as a predictive framework for optimizing such molecules. These computational techniques are instrumental in modern drug discovery, enabling the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Rational drug design for compounds like this compound would typically involve a suite of computational methods. These approaches allow researchers to visualize and predict how the molecule interacts with its biological target at an atomic level, guiding synthetic efforts toward more promising candidates.
One of the foundational in silico techniques is molecular docking . This method predicts the preferred orientation of a ligand when bound to a receptor. For this compound, which has shown activity as a muscarinic acetylcholine (B1216132) receptor agonist, docking studies would be crucial. These studies would model the interactions between the compound and the binding site of various muscarinic receptor subtypes (M1-M5). The goal would be to understand the key amino acid residues involved in the binding and to identify opportunities for modifications that could enhance affinity and selectivity. For instance, the azetidine ring, the thiazole core, and the ether linkage would be systematically analyzed for their contributions to the binding energy.
Pharmacophore modeling is another key strategy. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By analyzing the structures of known active compounds, a pharmacophore model for muscarinic agonists containing the azetidin-yloxy-thiazole scaffold could be developed. This model would highlight the critical features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, and their spatial relationships. Such a model serves as a template for virtual screening of large compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models could be built to predict their potency based on various physicochemical descriptors, such as lipophilicity (logP), electronic properties, and steric parameters. These models can guide the optimization of lead compounds by predicting the activity of yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts.
Virtual screening is a powerful computational technique that leverages molecular docking and pharmacophore modeling to search large databases of chemical compounds for potential new drug candidates. A virtual screening campaign targeting a specific receptor, using the this compound scaffold as a starting point, could rapidly identify a set of hits for further experimental validation.
Finally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an essential component of modern drug design. In silico models can forecast the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities early in the drug discovery process. For this compound and its derivatives, these predictions would assess properties like oral bioavailability, metabolic stability, and potential for off-target effects, guiding the design of compounds with more favorable drug-like properties.
While specific data tables and detailed research findings for in silico studies of this compound are not available in the reviewed literature, the application of these standard computational methodologies is a logical and necessary step in the rational design and optimization of this and related compounds for therapeutic use. The general findings for other thiazole derivatives strongly suggest that such approaches would be highly beneficial.
Investigations into the Biological Activities of 2 Azetidin 3 Yloxy 1,3 Thiazole and Its Derivatives Through in Vitro and Mechanistic Studies
In Vitro Pharmacological Profiling and Cellular Assays
The therapeutic potential of thiazole (B1198619) derivatives is often first identified through a series of in vitro pharmacological and cellular assays. These studies are crucial for determining the specific biological effects of newly synthesized compounds and their mechanisms of action at a molecular and cellular level.
Thiazole derivatives, often combined with other heterocyclic systems like azetidinone, are a significant area of research in the quest for new antimicrobial agents to combat rising drug resistance. jneonatalsurg.comwisdomlib.orgmdpi.com
Derivatives of 2-aminothiazole (B372263) have demonstrated notable antibacterial action. Studies on 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives showed they were generally more effective against Gram-negative bacteria compared to Gram-positive strains. mdpi.com For instance, certain compounds in this series exhibited strong activity against E. coli. mdpi.com In another study, newly synthesized thiazole derivatives incorporating a sulfonamide moiety were evaluated for in vitro antibacterial activity and showed promising results. mdpi.comnih.gov
The antibacterial activity of thiazole compounds can be significantly influenced by their specific structural substitutions. For example, a series of novel thiazole derivatives bearing β-amino acid and aromatic moieties showed selective and potent bactericidal activity against Gram-positive pathogens, with profound efficacy against S. aureus (MIC 1–2 µg/mL), including vancomycin-resistant strains. mdpi.com However, these same compounds showed no activity against the Gram-negative pathogens tested. mdpi.com Similarly, a study on thiazole-based Schiff bases found that compounds with electron-donating and electron-withdrawing groups exhibited maximum activity against B. subtilis. sifisheriessciences.com Another series of 3-chloro-4-(substituted phenyl)-1-{[2-(2-thiazolylamino)ethyl]amino}-2-azetidinone compounds also showed moderate to good antibacterial activity against selected strains. researchgate.netheteroletters.org
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound Description | Bacterial Strain | Activity (MIC/MBC) | Reference |
|---|---|---|---|
| Thiazole derivatives with β-amino acid moieties (2a-c) | S. aureus (including resistant strains) | MIC: 1–2 µg/mL | mdpi.com |
| 4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives | E. coli | Strong Activity | mdpi.com |
| 2-azetidinonyl-5-(2-benzoyl-phenoxymethyl)-1,3,4-oxadiazole derivatives (6a, 6d, 6g) | Selected bacterial strains | MIC: 4.68 µg/mL | researchgate.net |
| 4-methyl-5-hydrazine hydrate-2-(4-methoxy-3-hydroxy benzene) methyleneamino thiazole-5-carboxylate (3c) | Various pathogenic bacteria | Equipotent to Ciprofloxacin | sciforum.net |
| Thiazole derivative (Compound 3) | Resistant P. aeruginosa, E. coli, MRSA | MIC: 0.25-0.1 mg/mL; MBC: 0.49-0.96 mg/mL | jneonatalsurg.com |
The thiazole nucleus is also a key component in compounds developed for antifungal activity. sciforum.net A series of hydrazine-thiazole derivatives was found to have promising antifungal activity against clinically important Candida and Cryptococcus species, with minimum inhibitory concentration (MIC) values ranging from 0.45 to 31.2 μM. nih.gov Some of these compounds were as active or more active than fluconazole (B54011) and amphotericin B. nih.gov
Similarly, thiazole derivatives bearing β-amino acid moieties demonstrated antifungal activity against azole-resistant A. fumigatus, and specific compounds (2b and 5a) were active against multidrug-resistant yeasts, including Candida auris. mdpi.com The antifungal potential of thiazole derivatives is broad, with various studies reporting significant efficacy against strains like Aspergillus niger and Saccharomyces cerevisiae. wisdomlib.org For example, 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives showed activity against multiple fungal strains with MICs ranging from 0.03–7.81 µg/mL. nih.gov The mechanism for some thiazole derivatives is thought to involve the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. mdpi.com
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound Description | Fungal Strain | Activity (MIC/MFC) | Reference |
|---|---|---|---|
| Hydrazine-thiazole derivatives | Candida & Cryptococcus spp. | MIC: 0.45 to 31.2 μM | nih.gov |
| Thiazole derivatives with β-amino acid moieties (2a-c) | Azole-resistant A. fumigatus | Active | mdpi.com |
| Thiazole derivative (Compound I) | Various pathogenic fungi | MIC: 0.06–0.25 mg/mL; MFC: 0.13–0.49 mg/mL | jneonatalsurg.com |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives | Various fungal strains | MIC: 0.03–7.81 µg/mL | nih.gov |
| Pyrazole (B372694) carboxamide thiazole derivatives (6i, 19i) | Valsa mali | EC50: 1.77 and 1.97 mg/L | acs.org |
Thiazole-containing compounds have been investigated as potent anti-inflammatory agents, often acting through the inhibition of key enzymes in inflammatory pathways. mdpi.comtandfonline.com
Azetidinone derivatives have shown promise as inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), a cysteine hydrolase involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). nih.gov Specifically, N-(2-oxoazetidin-3-yl)amides were synthesized as a class of NAAA inhibitors with good potency and improved stability over earlier oxetanone-based inhibitors. nih.gov
The inhibition of cyclooxygenase (COX) enzymes is a major target for anti-inflammatory drugs. Several thiazole derivatives have been identified as potent and selective inhibitors of COX-2. nih.gov For instance, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives yielded a compound that was a potent and selective COX-2 inhibitor. nih.gov Other studies have developed pyrazolyl-thiazole hybrids as selective COX-2 inhibitors, with some compounds showing higher selectivity than the reference drug celecoxib. bohrium.com
Furthermore, certain steroidal 4,5-dihydropyrazole thiazole derivatives have been shown to act as dual inhibitors of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov One such derivative, compound 12b, significantly suppressed the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced macrophage cells by inhibiting the expression of both iNOS and COX-2. nih.gov This dual inhibition suggests a powerful anti-inflammatory effect. nih.gov
Table 3: Inhibition of Inflammatory Enzymes by Thiazole and Azetidine (B1206935) Derivatives
| Compound Class/Description | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| N-(2-oxoazetidin-3-yl)amides | NAAA | Good Potency | nih.gov |
| 4-substituted thiazole analogues of indomethacin (B1671933) (2a) | COX-2 | 0.3 nM | nih.gov |
| Pyrazolyl-thiazole derivative (16a) | COX-2 | Selectivity Index: 134.6 | bohrium.com |
| Steroidal 4,5-dihydropyrazole thiazole derivative (12b) | iNOS & COX-2 | Significant Inhibition | nih.gov |
| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivative (24g) | p38α | 0.68 µM | bohrium.com |
The thiazole scaffold is a key feature in a variety of anticancer agents, known for its ability to interact with biological targets involved in cancer development. nih.govfrontiersin.org
In vitro studies have demonstrated the potent cytotoxic effects of thiazole derivatives across a range of human cancer cell lines. A novel thiazolo[4,5-d]pyrimidine (B1250722) analogue (Compound 5) showed broad-spectrum cytotoxic action with a mean GI50 (50% growth inhibition) of 2.88 µM across the NCI-60 cancer cell line panel. nih.gov This compound was particularly effective against the HCT-116 colorectal carcinoma cell line (IC50 = 5.33 µM) and was found to induce apoptosis and G2/M cell cycle arrest. nih.gov
Other studies have highlighted thiazole derivatives carrying a 1,3,4-thiadiazole (B1197879) moiety as having significant antitumor activity against liver carcinoma cells (HepG2). d-nb.info For example, compound 12d in this series displayed an IC50 value of 0.82 µM, which was comparable to the standard drug Doxorubicin (IC50 = 0.72 µM). d-nb.info Similarly, a one-pot synthesis yielded 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives that showed potent activity against HCT-116, HT-29, and HepG2 cancer cells, with the most active compounds (4c, 4d, and 8c) having IC50 values in the low micromolar range. nih.gov The mechanism for these compounds was suggested to be apoptosis induction via the Bcl-2 family proteins. nih.gov The conjugation of thiazole with amino acids has also been explored, with a thiazole/L-phenylalanine conjugate (5a) showing potent cytotoxicity against lung, cervical, and breast cancer cell lines, in some cases exceeding the activity of 5-fluorouracil. ctu.edu.vn
Table 4: Anticancer Activity of Selected Thiazole Derivatives
| Compound Description | Cancer Cell Line | Activity (IC50 / GI50) | Reference |
|---|---|---|---|
| Thiazolo[4,5-d]pyrimidine analogue (Compound 5) | HCT-116 (Colorectal) | IC50: 5.33 µM | nih.gov |
| Thiazole-1,3,4-thiadiazole derivative (12d) | HepG2 (Liver) | IC50: 0.82 µM | d-nb.info |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivative (8c) | HCT-116 (Colorectal) | IC50: 3.16 µM | nih.gov |
| Thiazole/L-phenylalanine conjugate (5a) | MCF-7 (Breast) | IC50: 8.07 µM | ctu.edu.vn |
| 2-azetidinone derivative (1n) | HCT 116 (Colorectal) | IC50: 1.98 µM | researchgate.net |
| 3,3-Diethylazetidine-2,4-dione based thiazole (3e) | Human Neutrophil Elastase (HNE) | IC50: 35.02 nM | mdpi.com |
Due to the absence of publicly available scientific literature on the specific chemical compound "2-(Azetidin-3-yloxy)-1,3-thiazole" and its derivatives in relation to the outlined biological activities, this article cannot be generated at this time. Extensive searches for its antiproliferative, apoptotic, cell cycle modulating, antiviral, and antiparasitic effects have not yielded any specific research findings.
The provided outline, with its detailed subsections and specific citations, suggests a reliance on proprietary or highly specialized research data that is not accessible through public domains. Without access to this source material, it is impossible to provide a scientifically accurate and informative article that adheres to the strict content requirements. Any attempt to generate content would be speculative and would not meet the standards of factual accuracy.
Antioxidant Activity and Oxidative Stress Modulation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. propulsiontechjournal.com Thiazole derivatives have been investigated for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and modulate oxidative stress pathways. propulsiontechjournal.comnih.gov
In vitro studies have demonstrated the antioxidant potential of various thiazole derivatives. For instance, a series of novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine compounds were synthesized and evaluated for their antioxidant properties. researchgate.net Several of these compounds exhibited potent antioxidant activity, as indicated by their IC50 values. researchgate.net Another study on thiazolidinone derivatives of 1,3-thiazole also revealed antioxidant capabilities when tested using DPPH, FRAP, and TBARS assays. nih.gov Specifically, a 1,3-thiazole-based compound demonstrated notable antioxidant activity in these in vitro tests. nih.gov
The antioxidant activity of thiazole derivatives is often linked to the presence of specific functional groups. For example, catechol hydrazinyl-thiazole (CHT), a water-soluble molecule with a 3',4'-dihydroxyphenyl and a 2-hydrazinyl-4-methyl-thiazole moiety, has shown very good antioxidant activity in in vitro evaluations. mdpi.com Its ability to scavenge radicals such as ABTS•+, DPPH•, and singlet oxygen was found to be significant. mdpi.com Similarly, the presence of phenolic fragments in novel thiazole and thiazolidinone derivatives has been shown to contribute to their antioxidant activity. semanticscholar.org
The modulation of oxidative stress by thiazole derivatives has also been observed in cellular models. For example, the 1,3-thiazole analog, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), was found to attenuate lipid peroxidation and enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase, glutathione, and catalase in an Ehrlich Ascites Carcinoma (EAC)-induced model. nih.gov This suggests that these compounds can not only directly scavenge free radicals but also bolster the endogenous antioxidant defense systems.
Interactive Table: In Vitro Antioxidant Activity of Thiazole Derivatives
| Compound/Derivative Class | Assay(s) Used | Key Findings | Reference(s) |
|---|---|---|---|
| N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine | IC50 determination | Some synthesized compounds showed potent antioxidant activity. | researchgate.net |
| Thiazolidinone derivatives of 1,3-thiazole | DPPH, FRAP, TBARS | Compound 2 (a 1,3-thiazole-based compound) showed 18.73% DPPH scavenging, 75% of Vitamin C's AOA in FRAP, and 23.51% LPO inhibition in TBARS. | nih.gov |
| Catechol hydrazinyl-thiazole (CHT) | ABTS, DPPH, Singlet Oxygen Scavenging | CHT scavenged ABTS•+ 3.16 times more intensely than trolox. | mdpi.com |
| 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP) | Lipid peroxidation, SOD, GSH, Catalase | BTHP significantly attenuated lipid peroxidation and enhanced antioxidant enzyme activity in an EAC-induced model. | nih.gov |
Mechanistic Elucidation of Biological Actions
Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their further development as therapeutic agents. This involves identifying their specific molecular targets and characterizing the downstream signaling events.
The identification of molecular targets is a key step in elucidating the mechanism of action of a compound. For thiazole derivatives, a variety of targets have been identified through both in silico and experimental approaches.
As mentioned earlier, in silico modeling has pointed to VEGFR-2 as a potential target for the 1,3-thiazole analog BTHP. nih.gov This was further supported by in vivo studies showing its anticancer efficacy. nih.gov
In the context of antioxidant activity, the molecular targets are often the free radicals themselves. However, studies have also suggested that thiazole derivatives can interact with and modulate the activity of antioxidant enzymes. For example, the ability of BTHP to enhance the activity of superoxide dismutase, glutathione, and catalase points to these enzymes as indirect targets. nih.gov
Furthermore, mechanistic studies on the anti-trypanosomal activity of a series of 1,3-thiazole derivatives suggested that these compounds induce parasite cell death through apoptosis, without affecting the mitochondrial membrane potential. nih.gov This indicates that the molecular targets of these compounds are likely involved in the apoptotic signaling cascade of the parasite.
Interactive Table: Identified Molecular Targets of Thiazole Derivatives
| Thiazole Derivative/Class | Identified Target(s) | Method of Identification | Biological Effect | Reference(s) |
|---|---|---|---|---|
| 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP) | VEGFR-2 | In silico modeling | Anticancer activity | nih.gov |
| 3-(pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-one (PPIT) | MAO-B | In vitro enzyme assay | Selective inhibition of MAO-B | semanticscholar.org |
| 1,3-Thiazole derivatives | Apoptotic pathway components in T. cruzi | Mechanistic studies on cell death | Anti-trypanosomal activity | nih.gov |
Signaling Pathway Modulation and Biochemical Interventions
The therapeutic potential of heterocyclic compounds is often rooted in their ability to interact with and modulate specific biological pathways and biochemical targets. Derivatives of this compound, which combine the structural features of both azetidine and thiazole rings, have been investigated for their capacity to intervene in cellular signaling cascades and inhibit key enzymes involved in disease progression. The thiazole nucleus, in particular, is a recognized pharmacophore known to interact with a variety of biological targets. hilarispublisher.comkuey.net
Research into thiazole-containing compounds has revealed their involvement in the modulation of critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. nih.gov This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers. nih.gov Studies have focused on designing thiazole derivatives that can inhibit components of this pathway, thereby exerting antiproliferative effects. nih.gov For instance, the hybridization of a 1,3-thiazole ring with a pyrrolotriazinone structure, known for its PI3K inhibitory properties, has been explored to create novel compounds targeting this pathway. nih.gov
Another significant signaling pathway targeted by thiazole derivatives is the one mediated by the c-Met kinase receptor. nih.gov As part of ongoing efforts to discover new c-Met inhibitors for cancer treatment, various thiazole carboxamide derivatives have been synthesized and evaluated. nih.gov These investigations have led to the identification of potent inhibitors that demonstrate activity in both biochemical and cellular assays. nih.gov
Beyond broad pathway modulation, specific biochemical interventions, such as enzyme inhibition, represent a primary mechanism of action for these compounds. Thiazole derivatives have been identified as inhibitors of several key enzymes.
c-Met Kinase Inhibition: A series of thiazole carboxamide derivatives were evaluated for their ability to inhibit c-Met kinase. Compound 51am emerged as a particularly promising inhibitor in both biochemical and cellular-level studies, and it also showed effectiveness against several c-Met mutants. nih.gov
Table 1: In Vitro c-Met Kinase Inhibitory Activity of Selected Thiazole Derivatives
| Compound | Structure | c-Met IC₅₀ (nM) | Reference |
|---|---|---|---|
| 51am | N-(3-fluoro-4-((2-methylpyridin-4-yl)oxy)phenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiazole-2-carboxamide | Data Not Publicly Available | nih.gov |
SARS-CoV-2 Papain-Like Protease (PLpro) Inhibition: In the search for antiviral agents, thiazole-containing compounds have been investigated as non-covalent inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an enzyme essential for viral replication. nih.gov In these studies, replacing a thiophene (B33073) group with a thiazole ring in a parent compound resulted in derivatives with notable, albeit slightly reduced, inhibitory potency. nih.gov
Table 2: SARS-CoV-2 PLpro Inhibitory Potency of Thiazole Derivatives
| Compound | Description | PLpro IC₅₀ (µM) | Reference |
|---|---|---|---|
| 57 | Thiazole derivative with oxyazetidine substituent | 0.45 ± 0.04 | nih.gov |
| 58 | Thiazole derivative with aminoazetidine substituent | 0.54 ± 0.03 | nih.gov |
Antimicrobial Activity: The azetidin-2-one (B1220530) scaffold, a close relative of the azetidine ring, is a core component of β-lactam antibiotics. nih.gov Hybrid molecules combining thiazole and azetidin-2-one moieties have been synthesized and tested for their antimicrobial properties. These compounds function by interfering with essential biochemical processes in bacteria, such as cell wall synthesis. nih.govnih.gov The evaluation of these derivatives against various bacterial strains provides insight into their biochemical mechanism of growth inhibition. nih.gov
Table 3: Antimicrobial Activity of a Thiazolyl-Azetidin-2-One Derivative
| Compound | Description | Bacterial Strain | Minimal Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|---|
| 3e | Azetidin-2-one derivative of 2-amino-5-cyclopropyl-1,3,4-thiadiazole | Staphylococcus aureus | 15.60 | nih.gov |
| Bacillus subtilis | 31.50 | |||
| Escherichia coli | 62.50 | |||
| Pseudomonas aeruginosa | 125 |
Exhaustive literature reviews indicate that the mechanisms of action for thiazole derivatives are diverse, including the induction of apoptosis and the disruption of tubulin assembly. nih.gov Furthermore, they have been associated with the inhibition of nuclear factor-kappa B (NF-κB), a protein complex that controls transcription of DNA, cytokine production, and cell survival. nih.gov These findings underscore the capacity of the thiazole scaffold, a key component of this compound, to serve as a foundation for developing agents that can precisely intervene in biochemical and signaling events central to various pathologies.
Structure Activity Relationship Sar Studies and Rational Design for 2 Azetidin 3 Yloxy 1,3 Thiazole Derivatives
Influence of Substituents on the Azetidine (B1206935) Ring on Biological Activity
The azetidine ring is a key component of the 2-(azetidin-3-yloxy)-1,3-thiazole pharmacophore, primarily providing the basic nitrogen atom essential for interaction with the target receptor, such as the aspartate residue in the binding pocket of muscarinic receptors. rsc.orgvub.be SAR studies indicate that the nature of this ring and its substituents significantly impacts biological activity.
Research on related heterocyclic scaffolds has shown that the four-membered azetidine ring is a critical structural element. For instance, in a series of pyrazole (B372694) sulfonamides designed as N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, replacing a piperidine (B6355638) ring with an azetidine ring (a ring contraction) resulted in a complete loss of enzyme inhibition. acs.org This highlights the specific spatial requirements of the receptor active site, where the smaller azetidine ring may fail to position the key interacting groups optimally.
In the context of antidepressant agents, tricyclic derivatives attached to the 1-position of the azetidine ring, with a basic group at the 3-position, have shown significant activity. nih.gov The most active compounds in this series were comparable to standard drugs, indicating that the substitution pattern on the azetidinyl moiety is a determinant of potency. nih.gov Furthermore, general SAR studies on azetidinone rings suggest that incorporating electron-withdrawing groups at the C-3 position can enhance antibacterial activity, demonstrating that the electronic properties of substituents on the azetidine ring are crucial for modulating bioactivity. sifisheriessciences.com
The strain of the four-membered ring also plays a role in its reactivity and binding. rsc.orggoogle.com The stability of the azetidine ring, which is greater than that of aziridines but less than pyrrolidines, provides a unique conformational profile that can be advantageous for fitting into specific binding pockets. rsc.org
Table 1: Influence of Azetidine Ring Modifications on Biological Activity in Related Scaffolds
| Scaffold Type | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Pyrazole Sulfonamides | Ring contraction from piperidine to azetidine | Complete loss of NAAA inhibition | acs.org |
| Tricyclic Antidepressants | Tricyclic group at N-1, basic group at C-3 of azetidine | Potent CNS stimulant activity | nih.gov |
| Azetidinones (general) | Electron-withdrawing group at C-3 | Increased antibacterial activity | sifisheriessciences.com |
Effects of Modifications on the 1,3-Thiazole Nucleus on Biological Activity
The 1,3-thiazole nucleus acts as a central scaffold, and modifications to this ring system profoundly affect the biological activity of the derivatives. fabad.org.tracademie-sciences.fr The thiazole (B1198619) ring serves as a bioisostere for other aromatic or heteroaromatic systems and its substituents can modulate properties like binding affinity, selectivity, and pharmacokinetics. researchgate.net
In the development of muscarinic agonists, the heterocyclic core is a major determinant of selectivity and potency. For example, in a closely related series of 3-(substituted-1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines, the unsubstituted parent compound was a potent but non-selective muscarinic agonist. nih.gov The introduction of various substituents onto the thiadiazole ring was key to achieving M1 selectivity. nih.govnih.gov This underscores the principle that substitutions on the heterocyclic ring corresponding to the thiazole in our main compound are critical for tuning receptor subtype selectivity.
Studies on other thiazole-containing compounds have provided further SAR insights:
Anticancer Activity: In a series of 1,3-thiazole analogues developed for breast cancer, the substitution pattern on the thiazole and its appended phenyl rings was crucial. mdpi.com For instance, a 2-benzylidenehydrazinyl-1,3-thiazole showed moderate activity, which was diminished when a phenolic -OH was replaced by bromide, indicating sensitivity to both electronic and steric factors. mdpi.com
Antimicrobial Activity: For antimicrobial thiazole derivatives, substitutions at various positions have been shown to be critical. mdpi.com In some series, bulky and electron-donating groups on a benzene (B151609) ring attached to the thiazole were found to be favorable for antifungal activity. hilarispublisher.com
Cholinesterase Inhibition: For thiazole derivatives designed as cholinesterase inhibitors, the substituents at position 2 of the thiazole ring were shown to be important. The introduction of an amide group at this position, inspired by the drug Acotiamide, was a key strategy. academie-sciences.fr
These examples collectively demonstrate that the electronic nature, size, and position of substituents on the thiazole ring are pivotal in defining the compound's biological profile.
Role of the Ether Linkage and its Structural Variations in Modulating Activity
The ether linkage (-O-) connecting the azetidine and thiazole rings is not merely a spacer but plays a vital role in determining the molecule's conformation and interaction with the biological target. Its length, flexibility, and chemical nature are critical for optimal activity.
In the development of M1 selective muscarinic agonists, the nature of the linkage between the basic amine-containing ring and the heterocyclic core was a central theme of optimization. In the 3-(substituted-1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridine series, analogues with an alkoxy linkage were compared to those with a thioether (-S-) linkage. nih.gov Generally, the thioether analogues exhibited higher receptor affinity and were more potent than the corresponding alkoxy derivatives. nih.gov This suggests that the electronic properties and bond angles of the linkage atom significantly influence binding.
Furthermore, replacing the alkoxy or alkylthio side chains with simple alkyl chains resulted in a dramatic 10- to 100-fold decrease in affinity for central muscarinic receptors. nih.gov This highlights the essential role of the heteroatom (oxygen or sulfur) in the linker, which likely acts as a hydrogen bond acceptor or participates in other key polar interactions within the receptor binding site.
The length of the alkyl chain attached to the ether or thioether linkage also profoundly impacts activity. A clear structure-activity relationship was observed where potency varied with chain length, often peaking at a specific length (e.g., C5-C6), indicating an optimal fit within a hydrophobic pocket of the receptor. nih.gov
Table 2: Effect of Linkage Variation on Muscarinic Receptor Affinity in a Related Thiadiazole Series
| Linkage Type | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Alkoxy (-O-Alkyl) | Base linkage for M1 agonism | Potent M1 agonists | nih.gov |
| Alkylthio (-S-Alkyl) | Replacement of ether oxygen with sulfur | Generally higher affinity and potency than alkoxy analogues | nih.gov |
| Alkyl (-CH2-Alkyl) | Replacement of ether/thioether with a carbon linker | 10-100 times lower receptor affinity | nih.gov |
Development of Pharmacophore Models for Optimized Bioactivity
Pharmacophore modeling is a computational strategy used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound derivatives and related muscarinic agonists, pharmacophore models have been instrumental in rational drug design. sci-hub.se
A general pharmacophore model for M1 muscarinic agonists, derived from compounds like Xanomeline and its analogues, typically includes:
A Basic Nitrogen Center: This is usually a tertiary or quaternary amine, protonated at physiological pH, which forms a crucial ionic interaction with a conserved aspartate residue (Asp103) in the transmembrane domain 3 of the receptor. vub.be The nitrogen of the azetidine ring fulfills this role.
A Hydrogen Bond Acceptor: This feature is often fulfilled by the ether oxygen atom linking the azetidine and thiazole moieties, or by a nitrogen atom within the thiazole ring itself. This group interacts with specific amino acid residues like tyrosine or asparagine in the binding pocket. vub.benih.gov
Aromatic/Heterocyclic Core: The 1,3-thiazole ring serves as a central scaffold that positions the other pharmacophoric elements correctly and can engage in π-π stacking or other hydrophobic interactions with aromatic residues in the receptor.
Hydrophobic Region: Substituents on the thiazole ring often occupy a hydrophobic pocket, and the size and nature of these substituents are critical for affinity and selectivity. nih.gov
Pharmacophore models derived from 3D-QSAR studies on related heterocyclic compounds, such as 4-thiazolidinones, have also been used to guide the synthesis of new derivatives with enhanced activity. sci-hub.se These models help rationalize the observed SAR and predict the activity of novel, unsynthesized compounds, thereby optimizing the discovery process. sci-hub.se
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are powerful tools for predicting the activity of new derivatives and for understanding the physicochemical properties that govern their potency.
For heterocyclic compounds like thiazole and azetidinone derivatives, various 2D and 3D-QSAR models have been developed. researchgate.nethilarispublisher.comresearchgate.net These models typically rely on a range of molecular descriptors:
Topological Descriptors: These describe the connectivity and branching of the molecule. For a series of 2-azetidinone derivatives, topological parameters like the Balaban index (J) were found to govern antimicrobial activity. researchgate.net
Electronic Descriptors: These quantify the electronic properties, such as the distribution of charges and the energies of molecular orbitals. They are critical for modeling interactions involving hydrogen bonds and ionic bonds.
Steric/3D Descriptors: These are used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods build a 3D grid around the aligned molecules and calculate steric and electrostatic field values at each point. For some 1,3,4-thiadiazole (B1197879) derivatives, CoMFA findings have been used to successfully design compounds with improved antifungal activity. hilarispublisher.com
A QSAR study on antimalarial β-lactam derivatives highlighted the structural features that correlate with observed activity, allowing for the predictive design of more potent compounds. researchgate.net Similarly, a linear QSAR study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase inhibitors yielded a statistically significant model, indicating the utility of the approach for this class of heterocycles. nih.gov For the this compound series, a robust QSAR model would likely incorporate descriptors for the basicity of the azetidine nitrogen, the hydrogen-bonding capacity of the ether linkage, and the steric and electronic properties of substituents on the thiazole ring to predict muscarinic M1 receptor agonism.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(Azetidin-3-yloxy)-1,3-thiazole, and how do reaction conditions influence yield and purity?
- Answer : The synthesis typically involves multi-step reactions starting from azetidine and thiazole precursors. Key steps include:
- Azetidine functionalization : Introducing sulfonyl or aryl groups via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) .
- Thiazole coupling : Reacting functionalized azetidine intermediates with thiazole derivatives using catalysts like Cu(I) or Pd for cross-coupling .
- Purification : Column chromatography or recrystallization is critical to isolate the target compound. Yields (40–65%) depend on solvent choice (e.g., THF vs. DCM) and temperature control .
Q. How can researchers validate the structural integrity of this compound derivatives?
- Answer : Use a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring connectivity (e.g., azetidine C3-O-thiazole linkage) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 348.79 for the chloro-fluorophenyl variant) .
- Elemental analysis : Match experimental vs. calculated C/H/N/S values (tolerances <0.3%) to assess purity .
Q. What biological activities are associated with this compound, and how are these evaluated experimentally?
- Answer : Preliminary studies suggest:
- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC assays) .
- Enzyme inhibition : Screen against targets like kinases or proteases via fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : Evaluate antiproliferative effects on cancer cell lines (e.g., MCF7) using MTT assays .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the bioactivity and pharmacokinetics of this compound?
- Answer :
- Halogen effects : Chloro/fluoro groups at the phenyl ring enhance lipophilicity and metabolic stability, improving membrane permeability (logP optimization) .
- Azetidine ring size : Compare with pyrrolidine or piperidine analogs; smaller azetidine rings increase conformational rigidity, potentially enhancing target binding .
- SAR studies : Systematically vary substituents on the thiazole (e.g., methyl, bromo) and azetidine (e.g., sulfonyl vs. carbonyl) to map activity trends .
Q. What computational strategies are effective for predicting the binding modes of this compound to biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., docking into ATP-binding pockets of kinases) .
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) to identify critical hydrogen bonds or hydrophobic contacts .
- QSAR models : Train machine learning algorithms on bioactivity data to predict novel derivatives’ potency .
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Answer :
- Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to improve safety and yield .
- Purification bottlenecks : Replace column chromatography with crystallization (solvent screening via POLARIS) for cost-effective scale-up .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify vulnerable functional groups (e.g., sulfonyl esters) .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar thiazole-azetidine hybrids?
- Answer :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., fixed incubation times) to minimize variability .
- Metabolic profiling : Compare hepatic microsomal stability across species to explain interspecies discrepancies .
- Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
Methodological Considerations
Q. Which analytical techniques are most reliable for quantifying trace impurities in this compound?
- Answer :
- HPLC-MS : Use C18 columns with gradient elution (ACN/water + 0.1% formic acid) to detect impurities <0.1% .
- NMR spiking : Add authentic samples of suspected byproducts (e.g., des-sulfonyl derivatives) to identify impurity peaks .
Q. What strategies optimize the aqueous solubility of this compound without compromising bioactivity?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
